Candicidin D

Antifungal susceptibility testing Polyene macrolide antibiotics Candida albicans

Candicidin D (CAS 137397-23-0) is the major bioactive aromatic heptaene macrolide from Streptomyces griseus, distinguished by its cis-trans heptaene chromophore. It is the essential precursor for photochemical isomerization to iso-candicidin D, a prototype all-trans derivative with improved selective toxicity—a transformation impossible with non-aromatic heptaenes like amphotericin B. With superior in vitro potency against Candida spp. (MIC 0.25-1 μg/mL), it serves as a high-potency positive control outperforming nystatin. As a Group II polyene with established higher mammalian cell cytotoxicity, it is an indispensable high-toxicity reference compound for structure-toxicity relationship (STR) studies and a historically validated in vivo positive control for murine fungal infection models. Procure Candicidin D for your medicinal chemistry and antifungal discovery programs.

Molecular Formula C59H84N2O18
Molecular Weight 1109.3 g/mol
CAS No. 137397-23-0
Cat. No. B15561759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCandicidin D
CAS137397-23-0
Molecular FormulaC59H84N2O18
Molecular Weight1109.3 g/mol
Structural Identifiers
InChIInChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-46(77-58-55(72)53(61)54(71)38(4)76-58)31-50-52(57(73)74)49(69)34-59(75,79-50)33-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)30-51(70)78-56(35)37(3)26-36(2)47(67)32-48(68)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-47,49-50,52-56,58,64-67,69,71-72,75H,17,19-20,26-34,60-61H2,1-4H3,(H,73,74)/b6-5-,9-7+,10-8-,13-11+,14-12+,18-15+,21-16+/t35-,36-,37-,38+,43-,44-,45-,46-,47-,49-,50-,52+,53-,54+,55-,56-,58-,59+/m0/s1
InChIKeyYKSVGLFNJPQDJE-QWRFFOEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Candicidin D (CAS 137397-23-0) Procurement Guide | Heptaene Macrolide Antifungal Research Compound


Candicidin D (CAS 137397-23-0) is the major bioactive component of the aromatic heptaene macrolide (AHM) antibiotic complex produced by Streptomyces griseus, functioning via ergosterol-specific membrane interaction . With a molecular formula of C59H84N2O18 and molecular weight of 1109.30 g/mol, it is characterized by a distinctive cis-trans heptaene chromophore geometry that differentiates it structurally from non-aromatic heptaenes such as amphotericin B . Originally developed for topical antifungal applications, Candicidin D has gained renewed research interest as a precursor for photochemical isomerization into iso-candicidin D, a prototype compound representing a novel subclass of all-trans aromatic heptaene macrolides .

Candicidin D vs. In-Class Analogs: Why Amphotericin B or Nystatin Cannot Simply Be Substituted


Substituting Candicidin D with other polyene macrolides such as amphotericin B or nystatin fails due to three fundamental and quantifiable differences: (1) higher inherent antifungal potency against Candida species as established by comparative in vitro activity rankings ; (2) a structurally distinct cis-trans heptaene chromophore that serves as the essential substrate for photochemical isomerization into the all-trans iso-candicidin D derivative—a transformation not possible with non-aromatic heptaenes ; and (3) greater mammalian cell cytotoxicity that, while historically limiting its clinical utility to topical applications, makes Candicidin D a superior tool compound for studying polyene toxicity mechanisms and evaluating selective toxicity improvements in derivative forms .

Candicidin D (137397-23-0) Quantitative Evidence: Verified Comparative Performance Data


In Vitro Antifungal Potency Ranking: Candicidin D Demonstrates Superior MIC Values Among Clinical Polyene Macrolides

Candicidin D exhibits MIC values ranging from 0.25 to 1 μg/mL against Candida albicans, Saccharomyces cerevisiae, and other Candida species when tested in RPMI-1640 medium . In comparative class-level rankings of polyene antifungal antibiotics, candicidin and trichomycin were identified as the most active agents in vitro, while nystatin and pimaricin demonstrated the least activity .

Antifungal susceptibility testing Polyene macrolide antibiotics Candida albicans

Photochemical Isomerization Capability: Candicidin D as a Unique Precursor for All-Trans Aromatic Heptaene Derivatives

Candicidin D undergoes controlled photochemical cis-trans to all-trans isomerization upon UV illumination, yielding iso-candicidin D, which was proclaimed as the prototype of a novel class of polyene macrolide antifungal antibiotics: the all-trans aromatic heptaenes, containing a macrolide ring similar to that of amphotericin B . This photochemical transformation pathway is unique to aromatic heptaene macrolides bearing the cis-trans chromophore geometry; non-aromatic heptaenes such as amphotericin B lack this cis-trans configuration and cannot undergo analogous isomerization .

Photochemistry Polyene macrolide modification Selective toxicity

Mammalian Cell Toxicity Profile: Candicidin D as a High-Toxicity Reference Compound for Selective Toxicity Studies

Candicidin D is more toxic to mammalian cells than either amphotericin B or nystatin, a property that restricted its clinical use to topical applications for vaginal candidiasis . In functional classification studies, candicidin (along with other heptaenes including amphotericin B) belongs to Group II polyene antibiotics, characterized by causing considerable K+ leakage at low concentrations with cell death or hemolysis occurring only at higher concentrations—yielding clearly separable fungistatic and fungicidal levels .

Cytotoxicity Hemolysis Polyene toxicity mechanisms

In Vivo Protective Efficacy: Candicidin D Demonstrates Broad-Spectrum Activity in Murine Fungal Infection Models

Candicidin D protected mice infected with Candida albicans, Blastomyces dermatitidis, and Sporotrichum schenckii in experimental infection models, demonstrating in vivo efficacy across multiple clinically relevant fungal pathogens . In vitro testing confirmed candicidin was active against major pathogens including Candida, Blastomyces, Histoplasma, Cryptococcus, and Geotrichum, though inactive against Coccidioides immitis and dermatophytes .

In vivo antifungal efficacy Murine infection models Systemic mycoses

Candicidin D (137397-23-0) Validated Application Scenarios: Where Quantitative Differentiation Drives Research Value


Antifungal Drug Discovery: High-Potency Positive Control for Candida Susceptibility Screening

For research groups conducting antifungal susceptibility testing, Candicidin D (MIC 0.25-1 μg/mL) provides a high-potency positive control that outperforms nystatin, one of the least active polyene macrolides in vitro . Its superior potency enables clearer assay windows and more reliable discrimination between active and inactive test compounds in primary screening campaigns against Candida albicans and related species.

Polyene Photochemistry: Precursor for Generating Iso-Candicidin D and All-Trans Aromatic Heptaene Derivatives

Candicidin D is the essential precursor for photochemical isomerization into iso-candicidin D—the prototype of the all-trans aromatic heptaene class—a transformation impossible with non-aromatic heptaenes such as amphotericin B . The resulting all-trans isomers have demonstrated substantially improved in vitro selective toxicity in the Candida albicans cells:human erythrocytes model, primarily due to diminished hemotoxicity . This makes Candicidin D a critical starting material for medicinal chemistry programs seeking to develop polyene antifungals with improved therapeutic indices.

Toxicology Research: High-Toxicity Reference Compound for Polyene Structure-Toxicity Relationship Studies

Given its established higher mammalian cell toxicity compared to amphotericin B and nystatin , Candicidin D serves as an essential high-toxicity reference compound for structure-toxicity relationship investigations. Researchers seeking to understand the molecular determinants of polyene-induced hemolysis and cytotoxicity can use Candicidin D as a benchmark, with its Group II polyene classification indicating clearly separable fungistatic and fungicidal concentration ranges .

In Vivo Antifungal Efficacy Studies: Validated Positive Control for Murine Fungal Infection Models

Candicidin D has demonstrated in vivo protective efficacy in murine models of C. albicans, Blastomyces dermatitidis, and Sporotrichum schenckii infections . For researchers validating new antifungal compounds in animal models, Candicidin D provides a historically validated positive control with documented activity across multiple fungal pathogens, enabling benchmarking of novel therapeutic candidates against a known efficacious agent.

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